N-(2-{[(4-methoxyphenyl)sulfonyl]amino}ethyl)-1H-indole-3-carboxamide
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Overview
Description
N-(2-{[(4-methoxyphenyl)sulfonyl]amino}ethyl)-1H-indole-3-carboxamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features an indole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, and is functionalized with a sulfonamide group and a carboxamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(4-methoxyphenyl)sulfonyl]amino}ethyl)-1H-indole-3-carboxamide typically involves multiple steps, including the formation of the indole core and subsequent functionalization. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring. The sulfonamide group can be introduced through a sulfonylation reaction using a sulfonyl chloride and a base. The carboxamide group is typically introduced via an amide coupling reaction using a carboxylic acid derivative and an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[(4-methoxyphenyl)sulfonyl]amino}ethyl)-1H-indole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur on the benzene ring of the indole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield indole-2,3-dione derivatives, while reduction of a nitro group can yield an amine.
Scientific Research Applications
N-(2-{[(4-methoxyphenyl)sulfonyl]amino}ethyl)-1H-indole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: This compound can be explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: It may be used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-{[(4-methoxyphenyl)sulfonyl]amino}ethyl)-1H-indole-3-carboxamide involves its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors, potentially inhibiting their activity. The sulfonamide group can form hydrogen bonds with target proteins, enhancing the compound’s binding affinity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-(2-{[(4-methoxyphenyl)sulfonyl]amino}ethyl)-1H-indole-3-carboxamide is unique due to its specific functional groups and the indole core. The combination of the sulfonamide and carboxamide groups provides distinct chemical properties and biological activities compared to other indole derivatives. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C18H19N3O4S |
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Molecular Weight |
373.4 g/mol |
IUPAC Name |
N-[2-[(4-methoxyphenyl)sulfonylamino]ethyl]-1H-indole-3-carboxamide |
InChI |
InChI=1S/C18H19N3O4S/c1-25-13-6-8-14(9-7-13)26(23,24)21-11-10-19-18(22)16-12-20-17-5-3-2-4-15(16)17/h2-9,12,20-21H,10-11H2,1H3,(H,19,22) |
InChI Key |
HWRFIBGGZNOYGY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCCNC(=O)C2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
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